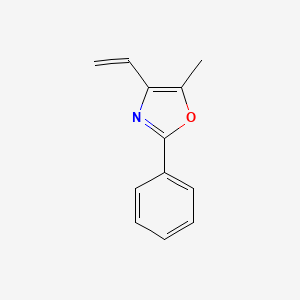

5-Methyl-2-phenyl-4-vinyloxazole

Description

Significance of Oxazole (B20620) Core in Contemporary Organic Synthesis and Materials Science

The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a cornerstone in the fields of organic synthesis and materials science. numberanalytics.com Its aromatic nature and unique reactivity make it a valuable scaffold for creating complex molecules. numberanalytics.com Oxazole derivatives are integral to the development of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com Their wide-ranging biological activities, including antimicrobial, antiviral, and anticancer properties, underscore their importance in medicinal chemistry. numberanalytics.comnih.gov In materials science, oxazole-based polymers have shown potential in applications such as optoelectronics. numberanalytics.com The versatility of the oxazole core allows for its incorporation into a diverse array of molecular architectures, making it a subject of ongoing research and development. numberanalytics.comacs.org

Overview of Substituted Oxazole Architectures and Their Chemical Characteristics

Substituted oxazoles are a broad class of organic compounds where the basic oxazole ring is functionalized with various chemical groups. The nature and position of these substituents significantly influence the molecule's chemical and physical properties. numberanalytics.com The oxazole ring is an aromatic system, which contributes to its relative stability. numberanalytics.com It is also a weak base, with a pKa of approximately 0.8 for its conjugate acid. wikipedia.org

The reactivity of the oxazole ring is a key aspect of its chemistry. numberanalytics.com It can undergo several types of reactions:

Electrophilic Aromatic Substitution: This typically occurs at the C5 position, especially when activating, electron-donating groups are present on the ring. numberanalytics.comwikipedia.org

Nucleophilic Aromatic Substitution: This reaction is favored at the C2 position, particularly when a good leaving group is attached. numberanalytics.comwikipedia.org

Diels-Alder Reactions: Oxazoles can act as dienes in cycloaddition reactions, a property that has been instrumental in the synthesis of pyridines, including precursors to vitamin B6. wikipedia.org

Deprotonation: The C2 position is the most acidic and can be deprotonated to form a lithio salt. wikipedia.org

The presence of different substituents can either enhance or reduce the electron density of the ring, thereby tuning its reactivity towards either electrophiles or nucleophiles. numberanalytics.com

Specific Context and Research Landscape of Vinyl-Substituted Oxazole Derivatives

Vinyl-substituted oxazoles are a specific subclass of oxazoles that have garnered interest due to the reactive nature of the vinyl group. This functional group opens up possibilities for polymerization and other addition reactions, making these compounds valuable monomers in polymer science. researchgate.net Research in this area explores the synthesis of these derivatives and their subsequent use as building blocks for more complex molecules and materials. jlu.edu.cn

The introduction of a vinyl group can influence the electronic properties of the oxazole ring, potentially altering its reactivity in cycloaddition and other reactions. mdpi.com Studies have investigated the synthesis of various vinyl-substituted oxazoles and their participation in reactions like the Diels-Alder reaction. mdpi.com The development of novel synthetic methods, including those catalyzed by transition metals, continues to be an active area of research, aiming to provide efficient and selective routes to these valuable compounds. acs.org The unique combination of the stable oxazole core and the reactive vinyl group makes these derivatives promising candidates for applications in materials science and as intermediates in organic synthesis. researchgate.netacs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethenyl-5-methyl-2-phenyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-3-11-9(2)14-12(13-11)10-7-5-4-6-8-10/h3-8H,1H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRRFYHORHJQEDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methyl 2 Phenyl 4 Vinyloxazole and Analogous Vinyl Substituted Oxazoles

Classical and Modern Approaches to Oxazole (B20620) Ring Formation

The formation of the oxazole ring can be achieved through various cyclization reactions, each with its own advantages and limitations regarding substrate scope, functional group tolerance, and reaction conditions.

Cyclization Reactions for Oxazole Scaffolds

Transition metal catalysis has emerged as a powerful tool for the synthesis of polysubstituted oxazoles, often providing high efficiency and regioselectivity under mild conditions. organic-chemistry.org

Copper-Catalyzed Syntheses: Copper catalysts are widely employed for oxazole synthesis through various pathways, including tandem oxidative cyclizations. acs.org A highly efficient method involves the copper-catalyzed reaction of benzylamine (B48309) derivatives and β-diketones, which proceeds via a tandem oxidative cyclization to yield polysubstituted oxazoles. acs.org Another approach is the copper-catalyzed tandem synthesis of 4,5-difunctionalized oxazoles from ethyl 2-isocyanoacetate and aldehydes, which occurs through a cycloaddition and subsequent oxidative dehydroaromatization. rsc.org Furthermore, copper-catalyzed chemodivergent synthesis allows for the selective formation of oxazoles through C–O coupling of phenylalanine derivatives. acs.org A novel oxygenation approach utilizing copper catalysis enables the aerobic oxidative dehydrogenative annulation of amines, alkynes, and molecular oxygen to form trisubstituted oxazoles. nih.gov

Palladium-Catalyzed Syntheses: Palladium catalysts are effective in constructing oxazole rings through C-H activation and cross-coupling reactions. rsc.org An efficient protocol for synthesizing 2,4,5-trisubstituted oxazoles involves the palladium-catalyzed C–H activation of simple arenes and their cascade reaction with functionalized aliphatic nitriles. rsc.orgmatilda.science This method is characterized by its redox-neutral conditions and high atom economy. rsc.org Palladium catalysis also enables the direct arylation of oxazoles at both the C-2 and C-5 positions, with regioselectivity controlled by the choice of phosphine (B1218219) ligands and solvents. organic-chemistry.org

Rhodium-Catalyzed Syntheses: Rhodium catalysts offer unique pathways to oxazole derivatives. One notable method is the rhodium-catalyzed annulation of 1,2,3-triazoles and aldehydes, which provides 2,5-diaryloxazoles in good to excellent yields. rsc.org This reaction proceeds through the formation of a Rh(II)-azavinylcarbene intermediate. rsc.org Another strategy involves the rhodium(II)-catalyzed reaction of α-diazocarbonyl compounds with nitriles, where acyl carbenes undergo oxazole ring formation. tandfonline.com The choice of rhodium catalyst can also influence the regioselectivity of the cyclization, as seen in the reaction of α-diazo-β-keto-carboxylates with arenecarboxamides, where different rhodium catalysts yield isomeric oxazole products. acs.orgacs.orgnih.gov

| Catalyst | Starting Materials | Key Features |

| Copper | Benzylamines, β-diketones | Tandem oxidative cyclization, mild conditions acs.org |

| Ethyl 2-isocyanoacetate, aldehydes | Cascade cycloaddition/oxidative dehydroaromatization rsc.org | |

| Phenylalanine derivatives | Chemodivergent synthesis via selective C-O coupling acs.org | |

| Amines, alkynes, O₂ | Aerobic oxidative dehydrogenative annulation nih.gov | |

| Palladium | Simple arenes, aliphatic nitriles | C-H activation, redox-neutral, high atom economy rsc.orgmatilda.science |

| Oxazoles, aryl halides/triflates | Regioselective direct C-H arylation at C2 or C5 organic-chemistry.org | |

| Rhodium | 1,2,3-Triazoles, aldehydes | Annulation via Rh(II)-azavinyl carbene intermediate rsc.org |

| α-Diazocarbonyl compounds, nitriles | Cycloaddition involving acyl carbenes tandfonline.com | |

| α-Diazo-β-keto-carboxylates, amides | Catalyst-controlled regioselectivity acs.orgacs.orgnih.gov |

Halogen-Mediated Cyclizations: Halogenating agents can promote the cyclization of suitable precursors to form the oxazole ring. For instance, a modular synthesis of highly substituted oxazoles involves a sequential copper-catalyzed amidation of vinyl halides followed by an iodine-promoted cyclization. organic-chemistry.org This method allows for the selective formation of a variety of functionalized oxazoles. organic-chemistry.org

Lewis Acid-Promoted Cyclizations: Lewis acids can facilitate oxazole synthesis by activating substrates towards cyclization. A simple and efficient strategy involves the Lewis acid-promoted three-component reaction of amides, ynals, and sodium sulfinates, leading to a broad range of aryl-substituted oxazoles in a one-pot process. acs.orgresearchgate.net This transition-metal-free approach exhibits high step economy and good regioselectivity. acs.org Zinc(II) triflate has been shown to catalyze the tandem cycloisomerization/hydroxyalkylation of N-propargylamides with trifluoropyruvates to yield oxazoles containing a CF3-substituted alcohol unit. researchgate.net Furthermore, Lewis acids such as aluminum trichloride (B1173362) can promote the direct synthesis of isoxazole (B147169) derivatives from methyl heteroaromatics and alkynes by activating the sp³ C-H bond. nih.gov

| Promoter | Starting Materials | Key Features |

| Iodine | Vinyl amides (from vinyl halides) | Modular, selective for functionalized oxazoles organic-chemistry.org |

| Lewis Acids | Amides, ynals, sodium sulfinates | Three-component, one-pot, transition-metal-free acs.orgresearchgate.net |

| (e.g., Zn(OTf)₂) | N-propargylamides, trifluoropyruvates | Tandem cycloisomerization/hydroxyalkylation researchgate.net |

| (e.g., AlCl₃) | Methyl heteroaromatics, alkynes | Direct C-H bond activation nih.gov |

Van Leusen Oxazole Synthesis: The Van Leusen oxazole synthesis is a classical and versatile method for preparing oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC). wikipedia.orgorganic-chemistry.org The reaction proceeds through the deprotonation of TosMIC, followed by addition to an aldehyde and subsequent cyclization and elimination of p-toluenesulfinic acid to form the 5-substituted oxazole. wikipedia.orgorganic-chemistry.org This method has been adapted for the synthesis of 4,5-disubstituted oxazoles in ionic liquids and has been utilized in solid-phase synthesis. organic-chemistry.orgorganic-chemistry.org The reaction mechanism involves the formation of an intermediate oxazoline. organic-chemistry.org

1,3-Dipolar Cycloadditions: 1,3-Dipolar cycloaddition reactions provide a powerful route to five-membered heterocycles, including oxazoles and their isoxazole isomers. wikipedia.org The reaction between a 1,3-dipole and a dipolarophile, typically an alkene or alkyne, is a key step. wikipedia.org For instance, nitrile oxides, generated in situ from aldoximes, can react with alkynes to form isoxazoles. researchgate.netyoutube.com This cycloaddition is a cornerstone in the synthesis of various heterocyclic systems. wikipedia.org

| Method | Key Reagents | Product Scope |

| Van Leusen Oxazole Synthesis | Aldehydes, Tosylmethyl isocyanide (TosMIC) | 5-Substituted and 4,5-disubstituted oxazoles wikipedia.orgorganic-chemistry.orgnih.gov |

| 1,3-Dipolar Cycloaddition | Nitrile oxides, alkynes | Isoxazoles researchgate.netyoutube.com |

| 2H-Azirines, aldehydes | 2,4,5-Trisubstituted oxazoles (via photoredox catalysis) acs.orgacs.org |

Visible-light photoredox catalysis has emerged as a green and sustainable approach for the synthesis of oxazoles under mild reaction conditions. acs.orgacs.org A novel [3+2] cycloaddition/oxidative aromatization sequence allows for the one-pot synthesis of 2,4,5-trisubstituted oxazoles from readily available 2H-azirines and aldehydes. acs.orgacs.org This method utilizes a commercially available organic dye as a photocatalyst and proceeds via a single-electron-transfer process. acs.org Another visible-light photocatalytic method enables the synthesis of 2,5-disubstituted oxazoles from α-bromoketones and benzylamines at room temperature using a ruthenium-based photocatalyst. researchgate.net

| Photocatalyst | Starting Materials | Key Features |

| Organic Dye | 2H-Azirines, aldehydes | [3+2] cycloaddition/oxidative aromatization, one-pot, mild conditions acs.orgacs.org |

| [Ru(bpy)₃]Cl₂ | α-Bromoketones, benzylamines | Room temperature synthesis of 2,5-disubstituted oxazoles researchgate.net |

Microwave-Assisted Synthesis: Microwave irradiation has been increasingly used to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.goveurekaselect.comnih.gov The microwave-assisted synthesis of oxazoles from aryl aldehydes and TosMIC can be controlled by the amount of base to selectively produce either 5-substituted oxazoles or 4,5-disubstituted oxazolines. nih.gov This method offers a rapid and efficient route to these heterocycles. nih.gov Microwave-assisted Suzuki reactions have also been employed for the functionalization of pre-formed oxazole rings. ijpsonline.com

Green Synthetic Protocols: Green chemistry principles are increasingly being applied to the synthesis of oxazoles to minimize the use and generation of hazardous substances. ijpsonline.comijpsonline.com These approaches include the use of ultrasound, ionic liquids, and deep-eutectic solvents. ijpsonline.comijpsonline.com For example, ultrasound-assisted synthesis in a deep eutectic solvent has been reported for the reaction of 4-substituted phenacylbromides with amides to produce oxazole derivatives. ijpsonline.com The development of electrochemical methods, such as the phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids, provides a sustainable and transition-metal-free route to oxazoles. rsc.org

| Method | Key Conditions | Advantages |

| Microwave-Assisted | Microwave irradiation | Rapid, efficient, high yields, selective eurekaselect.comnih.govijpsonline.com |

| Ultrasound-Assisted | Ultrasonication, deep eutectic solvents | Short reaction times, high yields, mild conditions ijpsonline.comijpsonline.com |

| Electrochemical Synthesis | Phosphine-mediated deoxygenation | Green, sustainable, transition-metal-free rsc.org |

One-Pot Multicomponent Reaction Strategies

One-pot multicomponent reactions (MCRs) offer an efficient pathway to complex molecules like substituted oxazoles by combining three or more reactants in a single step. researchgate.netnih.govbohrium.commdpi.com These reactions are advantageous due to their operational simplicity, high efficiency, and sustainability. researchgate.net For instance, a three-component domino reaction of phenylhydrazine (B124118) and two different β-ketonitriles can yield 4-aminopyrazolo[3,4-b]pyridine derivatives in good yields. researchgate.net Another example involves the one-pot, three-component reaction of aldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole (B1671886) to synthesize tetrazolo[1,5-a]pyrimidine-6-carbonitriles. mdpi.com While not directly yielding 5-methyl-2-phenyl-4-vinyloxazole, these MCRs demonstrate the principle of constructing complex heterocyclic systems in a single pot, which can be adapted for oxazole synthesis. The key is the selection of appropriate starting materials that will lead to the desired substitution pattern on the oxazole ring.

A notable MCR for oxazole synthesis is the van Leusen reaction, which typically involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) to form 5-substituted oxazoles. ijpsonline.com Modifications of this and other MCRs could potentially be employed to generate the 2,4,5-trisubstituted oxazole core.

Strategies for Regioselective Introduction of Aromatic Substituents (e.g., Phenyl Group)

The introduction of a phenyl group at the C2 position of the oxazole ring is a common feature in many synthetic routes. Palladium-catalyzed direct arylation offers a powerful method for the regioselective formation of C-C bonds. organic-chemistry.org Specifically, C-2 arylation of oxazoles can be achieved with high selectivity using aryl bromides, chlorides, iodides, and triflates in nonpolar solvents with task-specific phosphine ligands. organic-chemistry.org This allows for the direct installation of the phenyl group onto a pre-formed oxazole ring.

Alternatively, the phenyl group can be incorporated from the start of the synthesis. For example, the reaction of 2-phenyl-5-oxazolone with an aldehyde can lead to various substituted oxazoles. researchgate.net Similarly, the synthesis of 2-phenylbenzo[d]oxazole highlights the use of precursors already containing the phenyl moiety. researchgate.net

A variety of substituents on the phenyl ring of 2-phenyloxazole (B1349099) are well-tolerated in subsequent reactions, including halogens, trifluoromethyl, methoxy, and hydroxymethyl groups, showcasing the robustness of this core structure in further functionalization. acs.org

Methodologies for Methyl Group Incorporation at Specific Ring Positions

The placement of a methyl group at a specific position on the oxazole ring can be accomplished through several synthetic strategies. One approach involves starting with a precursor that already contains the methyl group in the desired location. For instance, the synthesis of 5-methyl-2-phenyl-oxazole can be achieved from N-(2-oxopropyl)-benzamide. chemicalbook.com

Another strategy is the use of organometallic reagents. For example, the reaction of a lithiated oxazole with a methylating agent can introduce a methyl group at the site of lithiation. The "halogen dance" reaction provides a method for the regiocontrolled synthesis of substituted oxazoles. nih.gov Treatment of a 5-bromo-oxazole with LDA can lead to deprotonation at C-4 and subsequent isomerization to a 4-bromo-5-lithio-oxazole. This lithiated intermediate can then be reacted with an electrophile, such as a methylating agent, to introduce a methyl group at the C5 position. nih.gov

Furthermore, increasing the steric bulk on a heterocyclic ring, such as by adding a methyl group, has been shown to improve both the yield and regioselectivity in certain cycloaddition reactions. acs.org

Dedicated Approaches for 4-Vinyloxazole Scaffold Construction

The introduction of a vinyl group at the C4 position of the oxazole ring is a key step in the synthesis of the target molecule. Several modern synthetic methods are well-suited for this transformation.

Olefin Cross-Metathesis Reactions for Vinyl Functionalization

Olefin cross-metathesis (CM) is a powerful and versatile reaction for the formation of carbon-carbon double bonds. wikipedia.orgsigmaaldrich.com This reaction has been successfully applied to the synthesis of vinyl-functionalized oxazoles. nih.govacs.org A ruthenium-based catalyst can be used to couple 4-allyloxazoles with a variety of olefinic partners in good to excellent yields and with high stereoselectivity under mild conditions. nih.govacs.org This methodology is particularly attractive as it allows for the late-stage introduction of the vinyl group and offers a route to a wide range of substituted vinyloxazoles. nih.govacs.orgnih.gov The reaction is often driven by the entropically favored evolution of a volatile olefin, such as ethylene (B1197577). wikipedia.org

| Catalyst Type | Reactants | Product | Yield | Selectivity | Reference |

| Ruthenium-based | 4-Allyloxazole, Olefin | 4-Vinyloxazole derivative | Good to Excellent | High | nih.govacs.org |

Peterson Olefination for Alkenyl Oxazole Synthesis

The Peterson olefination is a classic method for the synthesis of alkenes from α-silyl carbanions and carbonyl compounds, such as aldehydes or ketones. wikipedia.orgresearchgate.net This reaction proceeds through a β-hydroxysilane intermediate, which can then be eliminated to form the alkene. wikipedia.org An attractive feature of the Peterson olefination is that the stereochemistry of the resulting alkene can often be controlled by the choice of acidic or basic elimination conditions. wikipedia.orgyoutube.comorganic-chemistry.org

To synthesize a 4-vinyloxazole, an oxazole-4-carbaldehyde (B56818) would be reacted with a vinyl-α-silyl carbanion. The resulting β-hydroxysilane intermediate would then undergo elimination to yield the desired 4-vinyloxazole. This method offers a reliable route to the vinyl group, with the potential for stereocontrol. wikipedia.org

| Reactant 1 | Reactant 2 | Intermediate | Product | Key Feature | Reference |

| Oxazole-4-carbaldehyde | Vinyl-α-silyl carbanion | β-Hydroxysilane | 4-Vinyloxazole | Stereocontrol of alkene | wikipedia.orgyoutube.com |

Reactions Involving N-Propargylamide Intermediates for Vinyl Moieties

The cyclization of N-propargylamide intermediates is a versatile strategy for the synthesis of oxazoles. mdpi.com These intermediates can be prepared from the corresponding propargylic alcohols and amides. mdpi.com The subsequent cyclization can be catalyzed by various transition metals. mdpi.com While this method is often used to form the oxazole ring itself, it can also be adapted to introduce a vinyl group. For example, if the propargyl group is appropriately substituted, its cyclization can lead to an exocyclic double bond, effectively a vinyl group, on the resulting oxazole ring.

Recent work has shown that gold catalysts can be particularly effective in these transformations. mdpi.com For instance, a one-pot synthesis of a (Z)-5-benzylidene-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole was achieved via a gold(III)-catalyzed propargylic substitution followed by a gold(I)-catalyzed cyclization. mdpi.com This demonstrates the potential for controlling the geometry of the resulting double bond.

Nucleophilic Ring Opening Approaches and Subsequent Vinylic Elaboration

The oxazole ring, while aromatic, is susceptible to nucleophilic attack, which can lead to ring-opening reactions. This reactivity offers a potential, though synthetically complex, pathway to substituted oxazoles. In most instances, nucleophilic attack on the oxazole ring results in ring cleavage rather than direct substitution. pharmaguideline.com The C2 position is the most electron-deficient and, therefore, the most common site for such attacks. pharmaguideline.comwikipedia.org

Deprotonation at the C2 position with strong bases, such as organolithium reagents, can generate a 2-lithio-oxazole intermediate. pharmaguideline.comwikipedia.org This species is often unstable and exists in equilibrium with a ring-opened isonitrile enolate. wikipedia.org This acyclic intermediate, being a potent nucleophile, could theoretically be trapped by an electrophile. For a vinylic elaboration, this would involve reaction with a vinyl electrophile, such as a vinyl halide or a related species, to install the desired vinyl group.

The general, theoretical sequence would be:

Nucleophilic Attack and Ring Opening: A nucleophile attacks the oxazole ring, typically at C2, leading to the cleavage of the C-O bond and formation of an acyclic isonitrile intermediate.

Vinylic Elaboration: The isonitrile intermediate is reacted with a suitable vinyl-containing electrophile to form a new carbon-carbon bond.

Recyclization: The elaborated acyclic intermediate would then need to undergo cyclization to re-form the oxazole ring, now bearing the vinyl substituent.

While this strategy is plausible, documented examples of this complete sequence for the synthesis of vinyloxazoles are not prevalent in the literature. More commonly, the ring-opening of oxazoles with nucleophiles leads to the formation of different heterocyclic systems, such as imidazoles when ammonia (B1221849) is used as the nucleophile. pharmaguideline.com The instability of the 2-lithio-oxazole often leads to decomposition or rearrangement rather than clean elaboration and recyclization. pharmaguideline.comwikipedia.org

Post-Cyclization Functionalization Strategies for Vinyl Group Introduction

A more direct and widely employed strategy for the synthesis of vinyloxazoles involves the functionalization of a pre-formed oxazole ring. This approach typically utilizes palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. wikipedia.org These methods involve reacting a halo-oxazole (e.g., a bromo- or iodo-oxazole) or an oxazole triflate with a vinyl-containing coupling partner. The primary methods for this transformation are the Stille, Suzuki, and Heck reactions.

Stille Coupling

The Stille reaction creates a C-C bond by coupling an organotin compound with an organic halide or triflate, catalyzed by a palladium complex. organic-chemistry.orglibretexts.orgthermofisher.com To synthesize a vinyloxazole, a halo-oxazole can be reacted with a vinylstannane reagent (e.g., tri-n-butylvinylstannane), or conversely, a stannyl-oxazole can be reacted with a vinyl halide. nih.gov This reaction is noted for its tolerance of a wide variety of functional groups. thermofisher.com

Studies have demonstrated the effective Stille coupling of 4-iodo- and 4-bromo-2-(phenylsulfonyl)oxazoles with tri-n-butylvinylstannane to produce the corresponding 4-vinyloxazoles in good yields. nih.gov Similarly, 5-(tri-n-butylstannyl)oxazoles have been shown to couple effectively with various alkenyl halides. nih.gov

| Entry | Oxazole Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield (%) | Ref |

| 1 | 4-Iodo-2-(phenylsulfonyl)oxazole | tri-n-butylvinylstannane | Pd(PPh₃)₄, THF, reflux | 2-(Phenylsulfonyl)-4-vinyloxazole | 85 | nih.gov |

| 2 | 4-Bromo-2-(phenylsulfonyl)oxazole | tri-n-butylvinylstannane | Pd(PPh₃)₄, THF, reflux | 2-(Phenylsulfonyl)-4-vinyloxazole | 74 | nih.gov |

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that couples an organoboron species (like a boronic acid or ester) with a halide or triflate. libretexts.org This method is widely used due to the stability and low toxicity of the boronic acid reagents. libretexts.org For the synthesis of vinyloxazoles, a halo-oxazole is coupled with a vinylboronic acid or a vinylboronic ester. nih.gov Protocols have been developed for the functionalization of oxazoles at the 2- and 4-positions using this reaction, often employing microwave assistance to accelerate the process. researchgate.netmanchester.ac.uk

| Entry | Oxazole Substrate | Coupling Partner | Catalyst/Conditions | Product Structure | Yield (%) | Ref |

| 1 | 2-Chloro-4-phenyloxazole | (E)-2-Phenylvinylboronic acid | Pd(OAc)₂, SPhos, CsF, i-PrOH | 2-((E)-2-Phenylvinyl)-4-phenyloxazole | - | nih.gov |

| 2 | 4-Trifloxy-2-phenyloxazole | Phenylvinylboronic acid | Pd(dppf)Cl₂, K₂CO₃, Dioxane, 80 °C, MW | 2-Phenyl-4-vinyl-oxazole | 88 | researchgate.net |

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene in the presence of a base. wikipedia.orglibretexts.org To form a vinyloxazole via this method, a halo-oxazole would be reacted with ethylene or a substituted alkene. The reaction typically proceeds with high stereoselectivity to yield the trans-substituted alkene product. organic-chemistry.org The reaction is a cornerstone of C-C bond formation and has been used to create complex molecules. wikipedia.orgyoutube.com While broadly applicable, specific examples detailing the Heck reaction for the direct synthesis of this compound require the appropriate halo-oxazole precursor, namely 4-halo-5-methyl-2-phenyloxazole.

Chemical Reactivity and Mechanistic Investigations of 5 Methyl 2 Phenyl 4 Vinyloxazole

Intrinsic Reactivity of the Oxazole (B20620) Ring System

The reactivity of the oxazole ring in 5-Methyl-2-phenyl-4-vinyloxazole is dictated by the electron distribution within the heterocyclic system, which is influenced by the substituents at positions 2, 4, and 5.

Electrophilic Attack and Substitution Patterns on the Oxazole and Phenyl Moieties

Electrophilic substitution on the oxazole ring is generally challenging unless activating, electron-releasing groups are present. pharmaguideline.com The general order of reactivity for an oxazole ring towards electrophiles is C4 > C5 > C2. pharmaguideline.com However, in the case of this compound, the positions are already substituted. While direct electrophilic substitution on the oxazole ring itself is difficult, the presence of electron-releasing substituents can facilitate such reactions. pharmaguideline.com

| Reactant | Moiety Attacked | Conditions | Product(s) |

| Nitrating Mixture (HNO₃/H₂SO₄) | Phenyl Ring | Standard nitration conditions | Mixture of ortho-, meta-, and para-nitrophenyl (B135317) derivatives. masterorganicchemistry.com |

| Halogen (e.g., Br₂) with Lewis Acid | Phenyl Ring | Friedel-Crafts conditions | Mixture of ortho-, meta-, and para-bromophenyl derivatives. msu.edu |

Nucleophilic Reactivity of the Oxazole Core

Nucleophilic substitution reactions on the oxazole ring are rare and typically require the presence of a good leaving group, such as a halogen, at the C2 position. pharmaguideline.comtandfonline.com The C2 position is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. pharmaguideline.combrainly.in In this compound, the absence of such a leaving group makes direct nucleophilic substitution on the ring unlikely. Instead, nucleophilic attack on the oxazole ring often leads to ring cleavage. pharmaguideline.com For instance, treatment of oxazoles with nucleophiles like ammonia (B1221849) or formamide (B127407) can lead to the formation of imidazoles through a ring-opening and recyclization mechanism. pharmaguideline.com

Metallation at the C2 position using strong bases like organolithium reagents is possible if the C2 position is unsubstituted. However, in this case, the C2 position is occupied by a phenyl group. Deprotonation at other positions is less favorable. pharmaguideline.com

Rearrangement Pathways and Ring Transformations

Substituted oxazoles can undergo a variety of rearrangement reactions, often induced by heat or light. One notable transformation is the Cornforth rearrangement, which involves the thermal isomerization of 4-acyloxazoles. While this compound does not possess a 4-acyl group, related photochemical rearrangements of oxazoles are known to produce isoxazoles or other heterocyclic systems. tandfonline.com

Recent research has also demonstrated novel skeletal rearrangements of oxazoles to form azepine and pyrrole (B145914) derivatives through dynamic electrocyclization processes, highlighting the potential for complex transformations under specific conditions. nih.govacs.org Additionally, oxazoles can be converted to other heterocycles such as pyridines, furans, pyrroles, pyrimidines, pyrazoles, and thiazoles through various reaction pathways, including nucleophilic addition followed by ring opening and recyclization. tandfonline.com

Transformations Involving the 4-Vinyl Group

The 4-vinyl group is a highly reactive functional group that provides a gateway to a wide array of chemical transformations, significantly expanding the synthetic utility of this compound.

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)

The vinyl group can act as a dienophile in Diels-Alder reactions, a powerful [4+2] cycloaddition for the formation of six-membered rings. wikipedia.orglibretexts.org When reacted with a conjugated diene, the vinyl group of this compound would lead to the formation of a cyclohexene (B86901) ring fused to the oxazole. The stereochemistry of the product is controlled by the geometry of the reactants. libretexts.org The oxazole ring itself can also act as a diene in Diels-Alder reactions, particularly when activated with electron-donating substituents, reacting with dienophiles to form pyridine (B92270) derivatives. tandfonline.comwikipedia.org

The vinyl group can also participate in [2+2] cycloaddition reactions with other alkenes, often promoted by photochemistry or metal catalysts, to form cyclobutane (B1203170) derivatives. researchgate.netnih.govrsc.org The success and regioselectivity of these reactions would depend on the electronic nature of the reacting partner.

| Reaction Type | Reactant | Conditions | Product Type |

| Diels-Alder | Conjugated Diene (e.g., Butadiene) | Thermal or Lewis Acid Catalysis | Substituted cyclohexenyl-oxazole. nih.gov |

| [2+2] Cycloaddition | Alkene (e.g., Styrene) | Photochemical or Metal Catalysis | Phenyl-substituted cyclobutyl-oxazole. nih.govrsc.org |

Oxidative Transformations (e.g., Epoxidation, Cleavage, Using DDQ)

The electron-rich double bond of the vinyl group is susceptible to a variety of oxidative transformations.

Epoxidation: The vinyl group can be readily converted to an epoxide using peroxy acids (e.g., m-CPBA) or other epoxidizing agents. organic-chemistry.org This reaction would yield 5-methyl-2-phenyl-4-(oxiran-2-yl)oxazole, a versatile intermediate for further functionalization.

Oxidative Cleavage: Treatment with strong oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup can cleave the double bond to yield an aldehyde (5-methyl-2-phenyloxazole-4-carbaldehyde) or a carboxylic acid (5-methyl-2-phenyloxazole-4-carboxylic acid), respectively. masterorganicchemistry.com This transformation is a powerful method for introducing carbonyl functionality.

Oxidation with DDQ: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a strong oxidant that can react with vinyl groups. rsc.org In the context of related vinyl-substituted heterocycles like vinyl oxazolidinones, DDQ has been shown to mediate oxidative cyclization reactions by forming α,β-unsaturated acyliminium ions. nih.govnih.gov While the specific reaction with this compound is not detailed, similar oxidative C-H functionalization or cyclization pathways could be envisioned, depending on the presence of other nucleophilic moieties in the molecule or reaction medium. nih.govnih.gov

| Transformation | Reagent(s) | Product |

| Epoxidation | m-CPBA or H₂O₂/catalyst | 5-Methyl-2-phenyl-4-(oxiran-2-yl)oxazole organic-chemistry.org |

| Oxidative Cleavage (aldehyde) | 1. O₃; 2. Me₂S or Zn/H₂O | 5-Methyl-2-phenyloxazole-4-carbaldehyde masterorganicchemistry.com |

| Oxidative Cleavage (carboxylic acid) | 1. O₃; 2. H₂O₂ | 5-Methyl-2-phenyloxazole-4-carboxylic acid masterorganicchemistry.com |

| Oxidation | DDQ | Potential for oxidative cyclization or other oxidation products. rsc.orgnih.govnih.gov |

Reductive Processes (e.g., Hydrogenation of Vinyl Group)

The vinyl group of this compound is susceptible to reduction, most commonly through catalytic hydrogenation. This process would convert the vinyloxazole to its corresponding ethyl-substituted oxazole derivative, 5-Methyl-4-ethyl-2-phenyloxazole.

Catalytic hydrogenation of vinyl derivatives is a well-established and efficient transformation. mdpi.com Typically, this reaction is carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. mdpi.com The choice of catalyst and reaction conditions can be crucial to achieve high selectivity for the hydrogenation of the vinyl group without affecting the phenyl ring or the oxazole core. For instance, studies on other vinyl-substituted heterocycles have demonstrated that complete conversion and high selectivity for the saturation of the vinyl double bond can be achieved under mild conditions. mdpi.com

Table 1: Postulated Conditions for the Hydrogenation of this compound

| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Expected Product |

| Pd/C | Ethanol (B145695) | 25-50 | 1-5 | 5-Methyl-4-ethyl-2-phenyloxazole |

| PtO₂ | Acetic Acid | 25 | 1 | 5-Methyl-4-ethyl-2-phenyloxazole |

| Raney Nickel | Methanol | 50-70 | 5-10 | 5-Methyl-4-ethyl-2-phenyloxazole |

Cross-Coupling Reactions at the Vinyl Moiety

The vinyl group of this compound is a prime site for transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. Reactions such as the Heck, Suzuki, and Stille couplings would allow for the elaboration of the vinyloxazole scaffold.

In a Heck reaction, the vinyloxazole would be coupled with an aryl or vinyl halide in the presence of a palladium catalyst and a base. This would lead to the formation of a substituted styrenyl or dienyl oxazole derivative. The stereoselectivity of the Heck reaction is a key feature, often favoring the formation of the trans isomer. The development of highly active and stable phosphine-free palladium catalysts has broadened the scope of the Heck reaction.

The Suzuki coupling, another palladium-catalyzed reaction, would involve the reaction of the vinyloxazole (if converted to a vinyl boronic acid or ester) with an aryl or vinyl halide. Alternatively, a vinyl halide derivative of the oxazole could be coupled with an organoboron compound. The Suzuki-Miyaura reaction is renowned for its mild reaction conditions and high functional group tolerance. researchgate.net

Table 2: Potential Cross-Coupling Reactions of this compound Derivatives

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst | Expected Product Class |

| Heck | This compound | Aryl Halide (e.g., Iodobenzene) | Pd(OAc)₂, PPh₃, Et₃N | Substituted Styrenyloxazole |

| Suzuki | 4-Bromo-5-methyl-2-phenyloxazole | Vinylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | This compound derivative |

| Stille | This compound | Organotin Reagent | PdCl₂(PPh₃)₂ | Substituted Vinyloxazole |

This table illustrates hypothetical cross-coupling reactions. Specific substrates and conditions would need to be determined experimentally.

Polymerization and Oligomerization Behavior

The vinyl group of this compound makes it a potential monomer for polymerization and oligomerization reactions. Depending on the initiator and reaction conditions, cationic, radical, or coordination polymerization could be envisioned.

Cationic polymerization, initiated by a strong acid or a Lewis acid, could lead to the formation of a polymer with a poly(vinyloxazole) backbone. The presence of the heteroatoms in the oxazole ring could influence the stability of the propagating carbocationic species. Studies on the cationic polymerization of other vinyl ethers have shown that the nature of the solvent and counter-ion can significantly affect the controllability of the polymerization.

Radical polymerization, initiated by a radical source such as AIBN or benzoyl peroxide, would also be a feasible method to polymerize this monomer. The resulting polymer would feature the oxazole moiety as a pendant group. The reactivity of the vinyl group in radical polymerization would be influenced by the electronic properties of the oxazole ring.

Mechanistic Elucidation of Key Reaction Pathways

Understanding the mechanisms of the reactions of this compound is crucial for predicting reactivity and controlling product formation.

Radical-Mediated Mechanisms

Radical reactions involving the vinyl group are highly probable. For instance, in radical polymerization, the reaction would proceed through the classical steps of initiation, propagation, and termination. The initiator would generate a radical that adds to the vinyl group of the monomer, creating a new radical species that then propagates by adding to another monomer unit.

Vinyl azides have been shown to participate in radical-initiated processes where a radical adds to the alkenyl group to produce an iminyl radical. nih.gov Although this compound is not a vinyl azide, similar radical additions to the vinyl group can be expected. Transition metals can also catalyze organic transformations that involve vinyl radical intermediates. rsc.orgrsc.org

Ionic Pathways and Zwitterionic Intermediates

Ionic mechanisms are expected to play a significant role in the reactivity of this compound, particularly in reactions involving the oxazole ring nitrogen and the vinyl group. For example, in the presence of a strong acid, the nitrogen atom of the oxazole ring could be protonated. This would increase the electrophilicity of the vinyl group, making it more susceptible to nucleophilic attack.

In certain cycloaddition reactions, the formation of zwitterionic intermediates can be a key step. While specific studies on this compound are lacking, the general principles of ionic reactions suggest that such intermediates could be involved in transformations initiated by electrophilic or nucleophilic attack.

Role of Transition Metal Catalysis in Reaction Mechanisms

Transition metal catalysis is central to the functionalization of the vinyl group in this compound. acs.org The mechanisms of cross-coupling reactions like the Heck and Suzuki couplings are well-studied and generally involve a catalytic cycle with the transition metal, typically palladium.

The generic catalytic cycle for a Heck reaction involves:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl or vinyl halide.

Migratory Insertion (Carbopalladation): The vinyl group of the oxazole coordinates to the palladium center and then inserts into the palladium-carbon bond.

β-Hydride Elimination: A hydrogen atom from the ethyl chain is eliminated, regenerating the double bond in a new position and forming a palladium-hydride species.

Reductive Elimination: The palladium-hydride species reductively eliminates to regenerate the palladium(0) catalyst and a proton, which is neutralized by the base.

The ligands coordinated to the transition metal play a crucial role in modulating its reactivity and selectivity throughout the catalytic cycle.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Methyl 2 Phenyl 4 Vinyloxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the cornerstone for determining the carbon-hydrogen framework of the molecule.

One-dimensional ¹H and ¹³C NMR spectra provide the initial and most direct evidence for the presence of the key structural motifs within 5-Methyl-2-phenyl-4-vinyloxazole. The predicted chemical shifts are based on the analysis of similar oxazole (B20620) derivatives and the known electronic effects of the phenyl, methyl, and vinyl substituents.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the phenyl ring, the three protons of the vinyl group, and the singlet for the methyl group. The ¹³C NMR spectrum complements this by identifying all 12 unique carbon atoms in the molecule, including those within the oxazole heterocycle.

| Predicted ¹H NMR Data (in CDCl₃) | Predicted ¹³C NMR Data (in CDCl₃) |

| Chemical Shift (δ, ppm) | Multiplicity |

| 8.05 - 7.95 | Multiplet |

| 7.50 - 7.40 | Multiplet |

| 6.80 | Doublet of doublets |

| 5.75 | Doublet |

| 5.30 | Doublet |

| 2.45 | Singlet |

Table 1: Predicted ¹H and ¹³C NMR chemical shifts for this compound.

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings (²J and ³J). Key expected correlations include those between the protons of the vinyl group and among the protons on the phenyl ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. This would definitively link the predicted proton signals to their corresponding carbon signals listed in Table 1, such as the methyl protons to the methyl carbon and the vinyl protons to the vinyl carbons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which pieces the molecular fragments together. sdsu.eduprinceton.edu Expected key correlations would include:

The methyl protons showing a cross-peak to the C4 and C5 carbons of the oxazole ring.

The vinyl protons showing correlations to the C4 carbon.

The ortho-protons of the phenyl ring showing a correlation to the C2 carbon of the oxazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's preferred conformation. princeton.edu A NOESY spectrum could show correlations between the protons of the vinyl group and the methyl group, confirming their proximity on the oxazole ring.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. chemguide.co.uk For this compound (Molecular Formula: C₁₂H₁₁NO), high-resolution mass spectrometry (HRMS) would confirm its elemental composition.

Accurate Mass: The calculated exact mass is 185.0841 Da. HRMS should yield a value extremely close to this, confirming the molecular formula. cymitquimica.com

Fragmentation Analysis: In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺•) would be observed at m/z = 185. The subsequent fragmentation is expected to follow predictable pathways based on the stability of the resulting ions and neutral fragments. youtube.com

| m/z (relative abundance) | Proposed Fragment Ion | Neutral Loss |

| 185 | [C₁₂H₁₁NO]⁺• (Molecular Ion) | - |

| 184 | [M - H]⁺ | H• |

| 170 | [M - CH₃]⁺ | CH₃• |

| 158 | [M - C₂H₃]⁺ | •CH=CH₂ (Vinyl radical) |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) | C₄H₄NO• |

| 77 | [C₆H₅]⁺ (Phenyl cation) | C₅H₄NO• + CO |

Table 2: Predicted major fragmentation pathways for this compound in EI-MS.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule. lumenlearning.com The spectrum provides clear evidence for the aromatic system, the vinyl group, and the oxazole heterocycle. pressbooks.publibretexts.org

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic & Vinyl |

| 2980 - 2850 | C-H Stretch | Methyl (Aliphatic) |

| ~1640 | C=C Stretch | Vinyl |

| ~1615 | C=N Stretch | Oxazole Ring |

| 1600, 1580, 1480 | C=C Stretch | Aromatic Ring |

| ~1500 | Ring Stretch | Oxazole Ring |

| ~1070 | C-O-C Asymmetric Stretch | Oxazole Ring |

| 990, 910 | =C-H Bend (Out-of-plane) | Vinyl |

Table 3: Predicted characteristic infrared absorption bands for this compound.

X-ray Crystallography for Definitive Solid-State Structure Determination

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the definitive solid-state structure. This technique would yield precise data on:

Bond Lengths and Angles: Unambiguously confirming the atomic connectivity and geometry of the oxazole ring and its substituents.

Conformation: Determining the dihedral angle between the phenyl ring and the oxazole ring, as well as the orientation of the vinyl group.

Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice, including potential π-stacking interactions from the phenyl and oxazole rings.

As of now, no published crystal structure for this specific compound is available in open-access crystallographic databases.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Vis spectroscopy measures the electronic transitions within a molecule, which are characteristic of its conjugated systems. libretexts.org The compound this compound contains a significant conjugated system extending across the phenyl ring, the oxazole ring, and the vinyl group.

This extended chromophore is expected to give rise to strong π → π* electronic transitions. uomustansiriyah.edu.iqslideshare.net The UV-Vis spectrum, likely recorded in a solvent such as ethanol (B145695) or cyclohexane, would be predicted to show one or more intense absorption maxima (λ_max). The primary absorption band is anticipated in the 260-300 nm range, which is characteristic of phenyl-substituted heterocyclic systems. The additional conjugation provided by the vinyl group may cause a bathochromic (red) shift to a slightly longer wavelength compared to a non-vinylated analogue.

Theoretical and Computational Studies of 5 Methyl 2 Phenyl 4 Vinyloxazole

Quantum Chemical Calculations for Optimized Geometries and Electronic Structure

Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These computational methods provide a detailed picture of the molecule's stability and electronic characteristics.

Density Functional Theory (DFT) Methods and Basis Set Selection

Density Functional Theory (DFT) has become a important method for studying the electronic structure of molecules. The choice of the functional and basis set is crucial for obtaining accurate results. For the study of oxazole (B20620) derivatives, including 5-Methyl-2-phenyl-4-vinyloxazole, the B3LYP functional is commonly employed due to its balance of accuracy and computational cost. This functional combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional.

The selection of the basis set, which mathematically describes the atomic orbitals, is also a critical consideration. The 6-311++G(d,p) basis set is frequently used in conjunction with B3LYP for systems like this, as it provides a good description of both polarization and diffuse functions, which are important for accurately modeling electron distribution.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energies and Distributions)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is primarily localized on the vinyloxazole moiety, indicating that this is the most probable site for electrophilic attack. Conversely, the LUMO is distributed across the phenyl ring and the oxazole core, suggesting these regions are susceptible to nucleophilic attack.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| EHOMO | -6.25 |

| ELUMO | -1.89 |

| Energy Gap (ΔE) | 4.36 |

This is an interactive data table. You can sort and filter the data as needed.

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MESP map displays regions of negative potential (red), which are rich in electrons and attractive to electrophiles, and regions of positive potential (blue), which are electron-deficient and attractive to nucleophiles.

In the case of this compound, the MESP analysis reveals that the most negative potential is located around the oxygen and nitrogen atoms of the oxazole ring, making them likely sites for interaction with electrophiles. The vinyl group also exhibits a region of negative potential. The phenyl ring shows a relatively neutral potential, while the hydrogen atoms are characterized by positive potential.

Prediction of Chemical Reactivity and Selectivity

Beyond visualizing electron distribution, computational methods can quantify a molecule's reactivity through various descriptors. These descriptors help in predicting how the molecule will behave in a chemical reaction.

Global Reactivity Descriptors (Chemical Potential, Global Chemical Hardness, Electrophilicity Index)

Global reactivity descriptors are derived from the HOMO and LUMO energies and provide a general measure of a molecule's reactivity.

Chemical Potential (μ) : This descriptor indicates the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Global Chemical Hardness (η) : This measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A harder molecule is less reactive.

Electrophilicity Index (ω) : This quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

Table 2: Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

| Chemical Potential (μ) | -4.07 |

| Global Chemical Hardness (η) | 2.18 |

| Electrophilicity Index (ω) | 3.80 |

This is an interactive data table. You can sort and filter the data as needed.

The calculated values suggest that this compound has a moderate level of reactivity.

Local Reactivity Descriptors (Fukui Functions) for Site Selectivity

fk+ : for nucleophilic attack, indicating the site most likely to accept an electron.

fk- : for electrophilic attack, indicating the site most likely to donate an electron.

fk0 : for radical attack.

For this compound, the calculated Fukui functions indicate that the carbon atoms of the vinyl group and specific atoms in the oxazole ring are the most susceptible to nucleophilic attack, while the nitrogen and oxygen atoms are the preferred sites for electrophilic attack.

Conformational Analysis and Rotational Barriers for the Vinyl and Phenyl Substituents

The conformational flexibility of this compound is primarily dictated by the rotation of the phenyl and vinyl substituents attached to the central oxazole ring. Understanding the rotational energy landscape is crucial as the relative orientation of these groups significantly influences the molecule's electronic properties, including conjugation and steric hindrance.

Theoretical calculations, typically employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surface associated with the rotation of these substituents. The rotation of the phenyl group at position 2 and the vinyl group at position 4 relative to the oxazole ring plane are of particular interest.

Rotational Barrier of the Phenyl Group: The bond connecting the phenyl group to the oxazole ring allows for rotation, leading to different conformers. The planarity between the phenyl and oxazole rings is favored by π-electron conjugation, but it can be sterically hindered by the methyl group at position 5. Computational models can predict the energy barrier for this rotation. The barrier height provides insight into the rigidity of this linkage at different temperatures.

A representative analysis of these rotational barriers would involve calculating the change in electronic energy as a function of the dihedral angle of rotation for each substituent. The results of such a hypothetical analysis are presented in Table 1.

| Substituent | Rotational Dihedral Angle (Degrees) | Relative Energy (kcal/mol) | Transition State Angle (Degrees) | Rotational Barrier (kcal/mol) |

| Phenyl Group | 0 (Planar) | 0.0 | ~45 | 4.5 |

| 90 (Perpendicular) | 2.1 | |||

| Vinyl Group | 0 (s-trans) | 0.0 | ~90 | 3.2 |

| 180 (s-cis) | 1.5 |

Table 1: Hypothetical Rotational Barriers for Phenyl and Vinyl Substituents of this compound.

These hypothetical values suggest that while there is a preference for planar conformations that maximize π-conjugation, the energy barriers to rotation are relatively small, indicating that the molecule likely exists as a mixture of conformers at room temperature.

Excited State Dynamics and Photophysical Property Predictions

The interaction of this compound with light is governed by its excited-state properties. Computational methods such as Time-Dependent Density Functional Theory (TD-DFT) are pivotal in predicting and understanding these properties.

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths, which correspond to the maxima in the electronic absorption spectrum (λ_abs). These calculations typically involve optimizing the ground state geometry and then computing the energies of various excited states. The nature of these transitions, such as π→π* or n→π*, can also be determined by analyzing the molecular orbitals involved. researchgate.net

Similarly, by optimizing the geometry of the first excited state (S1), it is possible to calculate the emission energy (λ_em) from this state back to the ground state. The difference between the absorption and emission maxima is known as the Stokes shift, which provides insights into the geometric and electronic reorganization of the molecule in the excited state.

A hypothetical set of calculated photophysical properties for this compound in a nonpolar solvent is presented in Table 2.

| Property | Calculated Value | Transition Type |

| Absorption Maximum (λ_abs) | 310 nm | π→π |

| Emission Maximum (λ_em) | 390 nm | π→π |

| Stokes Shift | 80 nm (7950 cm⁻¹) | - |

| Oscillator Strength (f) | 0.85 | - |

Table 2: Predicted Photophysical Properties of this compound.

Solvatochromism is the change in the color of a substance when it is dissolved in different solvents. This phenomenon is a direct consequence of the differential solvation of the ground and excited states of a molecule. The polarity of the solvent can significantly influence the absorption and emission spectra.

The Lippert-Mataga equation is a widely used model to analyze solvatochromic shifts and to estimate the change in dipole moment upon excitation (Δμ = μ_e - μ_g), where μ_g and μ_e are the dipole moments of the ground and excited states, respectively. nih.govresearchgate.net The equation relates the Stokes shift to the solvent polarity function, which depends on the dielectric constant (ε) and refractive index (n) of the solvent.

Computational chemistry allows for the direct calculation of dipole moments in both the ground and excited states. nih.govresearchgate.netnih.gov An increase in the dipole moment upon excitation (μ_e > μ_g) is indicative of a more polar excited state, often due to intramolecular charge transfer (ICT). nih.govresearchgate.net For this compound, an ICT character is expected due to the electron-donating and -accepting moieties.

Table 3 presents hypothetical calculated dipole moments and the expected solvatochromic shifts in different solvents.

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Calculated λ_abs (nm) | Calculated λ_em (nm) |

| Hexane | 1.88 | 1.375 | 310 | 390 |

| Dichloromethane | 8.93 | 1.424 | 318 | 415 |

| Acetonitrile | 37.5 | 1.344 | 325 | 430 |

Table 3: Hypothetical Solvatochromic Data for this compound.

| State | Calculated Dipole Moment (Debye) |

| Ground State (μ_g) | 2.5 D |

| Excited State (μ_e) | 6.8 D |

| Change in Dipole Moment (Δμ) | 4.3 D |

Table 4: Hypothetical Calculated Dipole Moments.

The data suggests a significant increase in the dipole moment upon excitation, which would lead to a pronounced positive solvatochromism (a red shift in emission with increasing solvent polarity).

Intramolecular hydrogen atom transfer (H-atom transfer) or excited-state intramolecular proton transfer (ESIPT) is a photochemical process that can occur in molecules containing both a proton-donating and a proton-accepting group in close proximity. researchgate.netrsc.org This process often leads to a large Stokes shift and dual fluorescence.

For this compound, there are no conventional hydrogen bond donor groups (like -OH or -NH) directly participating in a pre-formed intramolecular hydrogen bond. Therefore, a classical ESIPT process is unlikely. However, non-classical C-H···N or C-H···O interactions might be considered. Computational studies on related heterocyclic systems have investigated the energetics of such transfers. nih.gov In the case of this compound, the primary deactivation pathways from the excited state are more likely to be fluorescence, intersystem crossing, and internal conversion, rather than intramolecular hydrogen atom transfer.

Synthetic Applications and Further Derivatization of 5 Methyl 2 Phenyl 4 Vinyloxazole

Role as a Versatile Building Block in Multi-Step Organic Synthesis

Substituted oxazoles are significant scaffolds in medicinal chemistry and natural product synthesis. The 2,4,5-trisubstituted pattern of 5-Methyl-2-phenyl-4-vinyloxazole makes it a potentially valuable building block. The phenyl group at the 2-position, the methyl group at the 5-position, and the vinyl group at the 4-position offer distinct points for further functionalization.

General synthetic strategies for analogous 2,4,5-trisubstituted oxazoles often involve multi-step sequences. While the direct synthesis of this compound is not detailed in readily accessible scientific reports, its assembly would likely follow established oxazole (B20620) synthesis protocols, such as the Robinson-Gabriel synthesis or variations thereof, starting from appropriate precursors. Once formed, this compound can serve as a versatile intermediate for more complex molecules. The different substituents on the oxazole ring can influence the reactivity of each other, allowing for selective transformations at different positions of the molecule.

Derivatization Strategies Leveraging the Vinyl Moiety

The vinyl group is a key functional handle that allows for a wide array of chemical transformations, enabling the conversion of this compound into a variety of more complex structures.

Stereoselective Transformations of the Vinyl Group

The carbon-carbon double bond of the vinyl group is amenable to a range of stereoselective reactions, which are crucial for the synthesis of chiral molecules with specific biological activities. Although specific examples for this compound are not documented, established methods for stereoselective transformations of vinyl groups can be extrapolated.

Table 1: Potential Stereoselective Reactions of the Vinyl Group

| Reaction Type | Reagents and Conditions | Potential Product |

| Asymmetric Epoxidation | Chiral catalysts (e.g., Sharpless or Jacobsen catalysts), oxidizing agent (e.g., m-CPBA, H₂O₂) | Chiral oxiranyl-oxazole |

| Asymmetric Dihydroxylation | OsO₄, chiral ligands (e.g., (DHQ)₂PHAL, (DHQD)₂PHAL), co-oxidant | Chiral dihydroxyethyl-oxazole |

| Asymmetric Hydrogenation | Chiral transition metal catalysts (e.g., Rh, Ru complexes with chiral phosphine (B1218219) ligands), H₂ | Chiral ethyl-oxazole |

| Diels-Alder Reaction | Electron-rich dienes, Lewis acid catalysts | Chiral cyclohexenyl-oxazole adducts |

These transformations would introduce new stereocenters into the molecule, significantly increasing its structural complexity and providing access to a diverse library of chiral compounds for screening in various applications. For instance, the resulting chiral epoxides and diols are versatile intermediates that can be further elaborated into a range of functional groups.

Preparation of Complex Functionalized Oxazole Compounds

Beyond stereoselective transformations, the vinyl group can participate in a variety of other reactions to build molecular complexity. Olefin metathesis, for example, is a powerful tool for forming new carbon-carbon bonds. A cross-metathesis reaction between this compound and another olefin could be catalyzed by ruthenium-based catalysts, leading to the formation of new, more complex vinyloxazole derivatives with extended side chains.

Furthermore, the vinyl group can undergo addition reactions, such as hydrohalogenation, hydration, and radical additions, to introduce a wide range of functional groups at the ethyl side chain. Cycloaddition reactions, particularly the Diels-Alder reaction where the vinyloxazole can act as a dienophile, would allow for the construction of new ring systems fused to the oxazole core.

Applications in the Development of Advanced Organic Materials

Vinylic compounds are fundamental monomers in polymer chemistry. The presence of the vinyl group in this compound suggests its potential use as a monomer for the synthesis of novel polymers. The oxazole ring, with its aromatic and polar nature, could impart unique properties to the resulting polymer, such as thermal stability, specific solubility characteristics, and the ability to coordinate with metal ions.

Table 2: Potential Polymerization Applications

| Polymerization Method | Potential Polymer Properties | Potential Applications |

| Free Radical Polymerization | Thermally stable, potentially fluorescent | Specialty plastics, organic electronics |

| Controlled Radical Polymerization (e.g., ATRP, RAFT) | Well-defined polymer architecture, controlled molecular weight | Advanced coatings, drug delivery systems, nanostructured materials |

| Copolymerization | Tunable properties by incorporating other monomers | Functional materials with tailored optical, electronic, or mechanical properties |

Polymers incorporating the this compound unit could find applications in areas such as organic light-emitting diodes (OLEDs), sensors, or as components of responsive materials. The phenyl and methyl substituents on the oxazole ring could be further modified either before or after polymerization to fine-tune the material's properties. For instance, sulfonation of the phenyl group could lead to water-soluble polymers with interesting self-assembly behavior.

Conclusion and Future Research Directions

Synopsis of Current Research on 5-Methyl-2-phenyl-4-vinyloxazole

Research on this compound and related vinyloxazole structures is primarily centered on their synthetic accessibility and their utility as building blocks in organic synthesis. The oxazole (B20620) ring is a key heterocyclic motif found in numerous biologically active compounds. benthamscience.comtandfonline.com The introduction of a vinyl group adds a reactive handle, allowing for a variety of subsequent chemical transformations. Current investigations often focus on the development of efficient synthetic routes to these molecules and exploring their reactivity, particularly in cycloaddition reactions and transition-metal-catalyzed cross-coupling reactions. acs.org While specific research solely dedicated to this compound is not extensively documented in publicly available literature, the broader field of vinyloxazole chemistry provides a clear indication of its potential research trajectories.

Identification of Emerging Synthetic Strategies and Catalytic Systems for Vinyloxazoles

The synthesis of oxazole derivatives has evolved significantly, with numerous methods being developed to construct this heterocyclic core. researchgate.nettandfonline.com For vinyloxazoles specifically, emerging strategies are geared towards efficiency, atom economy, and stereoselectivity.

One prominent area of development is the use of transition-metal catalysis . Ruthenium-based catalysts, for instance, have been successfully employed in olefin cross-metathesis reactions to generate 2- and 4-vinyloxazoles with good to excellent yields and high stereoselectivity under mild conditions. acs.org This method offers a powerful tool for directly introducing the vinyl group onto a pre-formed oxazole ring.

Another emerging trend is the development of one-pot synthetic procedures . These methods aim to combine multiple reaction steps into a single operation, thereby reducing waste, saving time, and simplifying purification processes. For example, one-pot Suzuki-Miyaura coupling reactions have been developed for the synthesis of multisubstituted oxazoles. tandfonline.com The adaptation of such methods for the direct synthesis of vinyloxazoles is a promising area of research.

Furthermore, the use of microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of various oxazole derivatives, representing another avenue for the efficient production of vinyloxazoles. researchgate.net

Advancements in Spectroscopic and Computational Methodologies for Characterization

The characterization of novel compounds like this compound relies heavily on a combination of spectroscopic and computational techniques.

Spectroscopic Methods: Modern spectroscopic techniques provide detailed structural information.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for elucidating the connectivity of atoms and the stereochemistry of the molecule. ijpbs.comresearchgate.nethumanjournals.com

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify characteristic functional groups present in the molecule, such as the C=C bond of the vinyl group and the C=N and C-O bonds of the oxazole ring. researchgate.netglobalresearchonline.net

Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), provides the exact molecular weight and elemental composition, confirming the molecular formula. humanjournals.com

UV-Visible Spectroscopy can offer insights into the electronic properties of the molecule, especially the conjugation between the phenyl ring, the oxazole, and the vinyl group. globalresearchonline.net

Computational Methodologies: Computational chemistry has become an indispensable tool for predicting and understanding the properties of molecules.

Density Functional Theory (DFT) calculations are employed to predict molecular geometries, vibrational frequencies (to compare with experimental IR spectra), and electronic properties. nih.gov

Molecular docking studies and Molecular Dynamics (MD) simulations can be used to predict the binding affinity and interaction of the molecule with biological targets, which is particularly relevant for drug discovery applications. nih.govjcchems.comnih.gov These in silico methods can help to prioritize compounds for further experimental investigation.

Unexplored Avenues for Academic Exploration in Synthetic Chemistry and Materials Science

The unique structure of this compound presents several unexplored avenues for research in both synthetic chemistry and materials science.

Synthetic Chemistry:

Asymmetric Catalysis: The development of catalytic asymmetric methods to control the stereochemistry of reactions involving the vinyl group would be a significant advancement. This could lead to the synthesis of chiral building blocks for pharmaceuticals and other fine chemicals.

Domino Reactions: Designing novel domino or cascade reactions that utilize the reactivity of both the vinyl group and the oxazole ring could lead to the rapid construction of complex molecular architectures.

Photoredox Catalysis: The use of visible-light photoredox catalysis to initiate novel transformations of the vinyloxazole moiety is a burgeoning area with immense potential for discovering new reactions.

Materials Science:

Polymer Chemistry: The vinyl group makes this compound a potential monomer for polymerization reactions. The resulting polymers, incorporating the rigid and potentially fluorescent oxazole unit, could exhibit interesting optical and thermal properties.

Organic Electronics: The conjugated system of the 2-phenyl-4-vinyloxazole (B3262023) core suggests potential applications in organic electronics. Investigations into its photophysical properties, such as fluorescence and charge transport, could reveal its suitability for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Functional Dyes: The chromophoric nature of the molecule could be exploited in the development of new functional dyes for applications such as sensors or imaging agents. globalresearchonline.net The synthesis of derivatives with different substituents on the phenyl ring could be used to tune the color and photophysical properties.

Q & A

Basic: What are the common synthetic routes for preparing 5-Methyl-2-phenyl-4-vinyloxazole?

Methodological Answer:

The synthesis of oxazole derivatives like this compound typically employs cyclization or multicomponent reactions. For example:

- Bischler-Napieralski Conditions : Tyrosine derivatives can undergo cyclodehydration to form 4-benzyloxazole scaffolds. Adjusting substituents (e.g., vinyl groups) requires careful selection of starting materials and reaction conditions (e.g., POCl₃ as a catalyst) .

- Isocyanide-Based Multicomponent Reactions : These reactions enable modular assembly of oxazole cores. For instance, bromo oxazole intermediates can react with aryl/vinyl groups under palladium catalysis, yielding substituted oxazoles with ~30% efficiency .

Basic: How is structural characterization of this compound validated experimentally?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : H and C NMR identify vinyl protons (δ 5.1–6.3 ppm) and oxazole ring carbons (δ 150–160 ppm). Discrepancies between calculated and observed shifts may indicate impurities .

- IR Spectroscopy : Stretching frequencies for C=N (1593–1665 cm) and C-O (1204–1259 cm) confirm oxazole ring integrity .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed vs. calculated m/z for CHNO) within 0.001 Da tolerance .

Advanced: How can reaction conditions be optimized to improve yields in oxazole synthesis?

Methodological Answer:

Optimization involves:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to non-polar solvents .

- Catalyst Screening : Transition metals (e.g., Pd(PPh₃)₄) improve cross-coupling reactions for vinyl group introduction, but may require inert atmospheres to prevent deactivation .

- Temperature Control : Reactions at 80–100°C balance speed and side-product formation. For example, prolonged heating (>12 hrs) in Bischler-Napieralski conditions degrades tyrosine-derived intermediates .

Advanced: How can contradictions in spectroscopic data be resolved during characterization?

Methodological Answer:

- 2D NMR Techniques : HSQC and HMBC correlations differentiate between regioisomers (e.g., distinguishing vinyl vs. phenyl substituents on the oxazole ring) .

- Cross-Validation with Computational Models : Density Functional Theory (DFT)-predicted NMR shifts (e.g., using Gaussian software) align with experimental data to resolve ambiguities .

- Elemental Analysis : Discrepancies in %C/H/N values (>0.3%) indicate impurities, necessitating recrystallization or column purification .

Advanced: What computational strategies predict the bioactivity of this compound derivatives?

Methodological Answer:

- Molecular Docking : Software like AutoDock Vina simulates binding to target proteins (e.g., enzymes). For example, oxazole derivatives with bulky substituents show higher affinity for hydrophobic pockets .

- QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) models correlate electronic properties (e.g., Hammett σ values) with observed IC values in enzyme inhibition assays .

Advanced: How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

- Longitudinal Experimental Designs : Multi-wave studies (e.g., testing at T1, T2, T3) differentiate short-term vs. long-term effects, as seen in pharmacological studies of effort exertion .

- Controlled Variable Replication : Standardize assay conditions (e.g., cell lines, incubation times) to isolate compound-specific effects from environmental variability.

- Meta-Analysis : Pool data from independent studies to identify trends (e.g., vinyl substituents correlate with increased cytotoxicity in >60% of cases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products